molecular formula C17H12O6 B14505139 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid CAS No. 64543-61-9

10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B14505139
CAS No.: 64543-61-9
M. Wt: 312.27 g/mol
InChI Key: ZDBKDCLMEKCQLS-UHFFFAOYSA-N
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Description

10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid is an organic compound belonging to the class of aristolochic acids and derivatives. These compounds are characterized by a phenanthrene ring system with various substituents, including hydroxyl, methoxy, and carboxylic acid groups .

Preparation Methods

The synthesis of 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various chemical transformations such as nitration, reduction, and esterification to introduce the necessary functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid can undergo several types of chemical reactions:

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups.

Scientific Research Applications

10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with phospholipase A2, affecting the hydrolysis of phospholipids .

Comparison with Similar Compounds

Similar compounds to 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid include other aristolochic acids and derivatives, such as:

These compounds share a similar phenanthrene ring system but differ in the specific substituents and their positions on the ring. The uniqueness of this compound lies in its specific combination of hydroxyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

10-hydroxy-8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-21-13-5-8(18)4-11-9(13)2-3-10-12(17(19)20)6-14-16(15(10)11)23-7-22-14/h2-6,18H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKDCLMEKCQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00822441
Record name 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00822441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64543-61-9
Record name 10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00822441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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